

# Aprocitentan Demonstrates Sustained Cardiovascular Benefits in Long-Term Studies

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## Compound of Interest

Compound Name: Aprocitentan

Cat. No.: B1667571

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**Aprocitentan**, a novel dual endothelin receptor antagonist, has shown significant and sustained long-term cardiovascular benefits compared to placebo in patients with difficult-to-control hypertension.[1][2][3] The pivotal Phase 3 PRECISION trial revealed that **Aprocitentan**, when added to standardized antihypertensive therapy, effectively lowers blood pressure for up to 48 weeks.[1][2]

**Aprocitentan**'s mechanism of action targets the endothelin pathway, a key player in blood pressure regulation that is often unaddressed by current treatments for resistant hypertension. By blocking both endothelin A (ETA) and B (ETB) receptors, **Aprocitentan** inhibits the potent vasoconstrictive effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood pressure. This dual antagonism offers a new therapeutic strategy for patients whose hypertension remains uncontrolled despite treatment with multiple medications.

## Quantitative Analysis of Efficacy

The PRECISION study provides robust quantitative data on the efficacy of **Aprocitentan** in reducing blood pressure. The following tables summarize the key findings from this trial, comparing the effects of **Aprocitentan** at different dosages with placebo.

### Table 1: Change in Office Systolic Blood Pressure (SBP)

Timepoint	Aprocitentan 12.5 mg (Change from Baseline, mmHg)	Aprocitentan 25 mg (Change from Baseline, mmHg)	Placebo (Change from Baseline, mmHg)	Difference vs. Placebo (12.5 mg)	Difference vs. Placebo (25 mg)
Week 4	-15.3	-15.2	-11.5	-3.8 (p=0.0042)	-3.7 (p=0.0046)
Week 40	-	Maintained Reduction	Increased SBP	-	5.8 (p<0.0001)

**Table 2: Change in Office Diastolic Blood Pressure (DBP)**

Timepoint	Aprocitentan 12.5 mg (Difference vs. Placebo, mmHg)	Aprocitentan 25 mg (Difference vs. Placebo, mmHg)
Week 4	-3.9	-4.5

**Table 3: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) at Week 4**

Parameter	Aprocitentan 12.5 mg (Difference vs. Placebo)	Aprocitentan 25 mg (Difference vs. Placebo)
24-hour SBP (mmHg)	-4.2	-5.9
24-hour DBP (mmHg)	-4.3	-5.8
Daytime SBP (mmHg)	-3.8	-5.3
Nighttime SBP (mmHg)	-5.1	-7.4

Experimental Protocols

The primary evidence for the long-term cardiovascular benefits of **Aprocitentan** comes from the PRECISION (Parallel-Group, Phase 3 Study With **Aprocitentan** in Subjects With Resistant Hypertension) trial.

## PRECISION Trial Methodology

The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial designed to assess the efficacy and safety of **Aprocitentan** in patients with resistant hypertension.

### Study Population:

- Inclusion criteria: Patients with a sitting systolic blood pressure of  $\geq 140$  mmHg despite being on at least three antihypertensive medications.
- Exclusion criteria: Major cardiovascular, renal, or cerebrovascular events within the past 6 months, and New York Heart Association class III-IV heart failure.

### Study Design: The trial consisted of three parts:

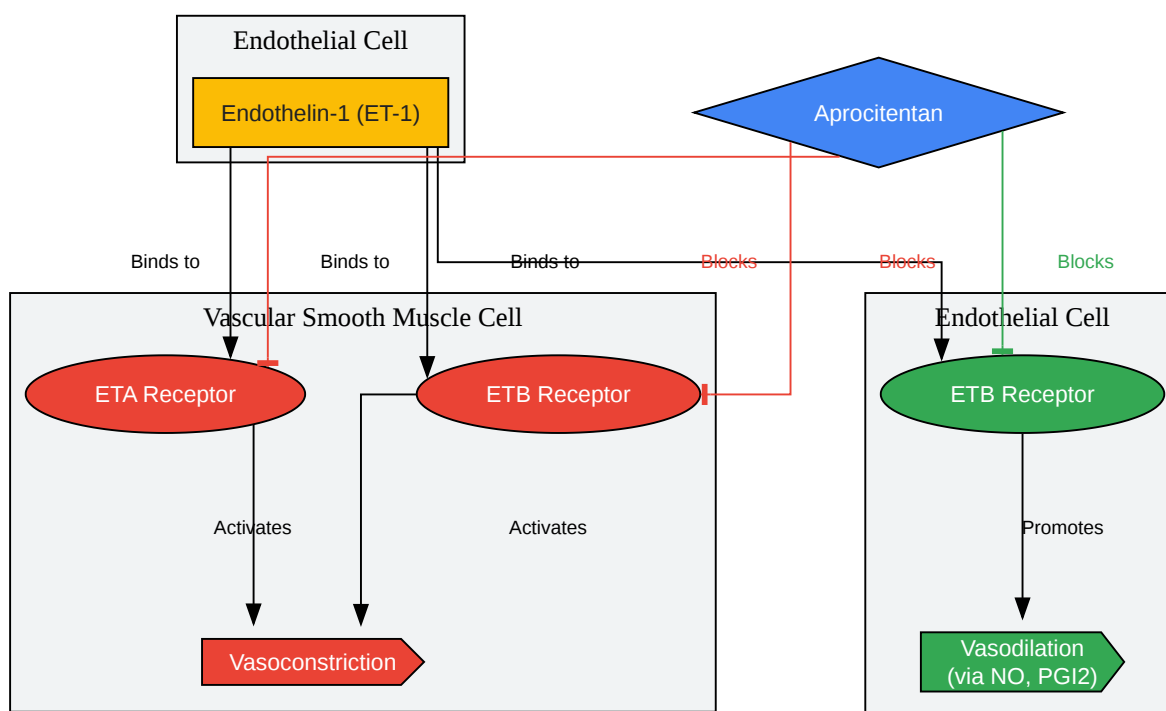
- Part 1 (4 weeks, double-blind): Patients were randomized to receive **Aprocitentan** 12.5 mg, **Aprocitentan** 25 mg, or placebo, in addition to their standardized background antihypertensive therapy.
- Part 2 (32 weeks, single-blind): All patients received **Aprocitentan** 25 mg.
- Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue with **Aprocitentan** 25 mg or switch to placebo.

### Endpoints:

- Primary Efficacy Endpoint: The change in sitting systolic blood pressure (SBP) from baseline to week 4, as measured by unattended automated office blood pressure.
- Key Secondary Efficacy Endpoint: The sustained effect on SBP at week 40, following the withdrawal period in Part 3.

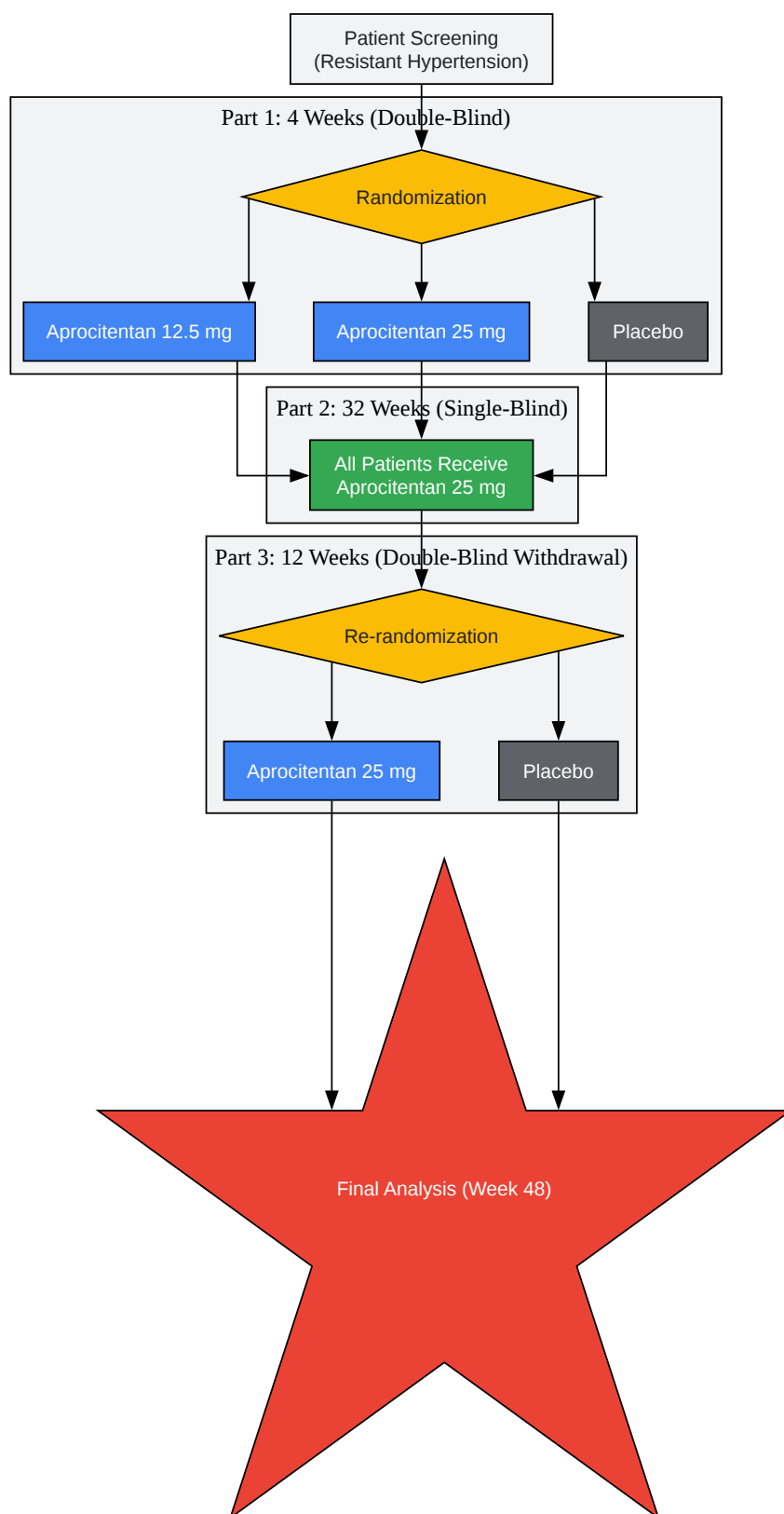
## Visualizing the Mechanism and Workflow

To better understand the underlying biology and the structure of the clinical investigation, the following diagrams illustrate the signaling pathway of **Aprocitentan** and the workflow of the PRECISION trial.



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Caption: Mechanism of action of **Aprocitentan**.



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Caption: Workflow of the PRECISION Phase 3 Trial.

## Safety and Tolerability

**Aprocitentan** was generally well-tolerated in the PRECISION trial. The most common adverse events reported were fluid retention or edema, which occurred in a dose-dependent manner. In the 4-week double-blind period, edema or fluid retention was reported in 9.1% of patients in the 12.5 mg group, 18.4% in the 25 mg group, and 2.1% in the placebo group. Anemia was also reported as a side effect.

## Conclusion

The long-term data from the PRECISION trial demonstrates that **Aprocitentan** provides a statistically significant and sustained reduction in blood pressure for patients with resistant hypertension when compared to placebo. Its novel mechanism of action, targeting the endothelin pathway, represents an important advancement in the management of this high-risk patient population. While generally well-tolerated, the potential for fluid retention requires clinical consideration. Further research may continue to elucidate the full spectrum of **Aprocitentan**'s cardiovascular benefits.

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## References

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